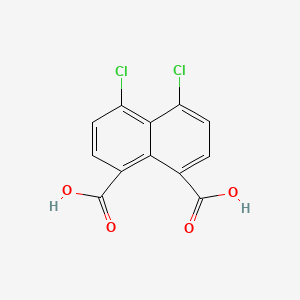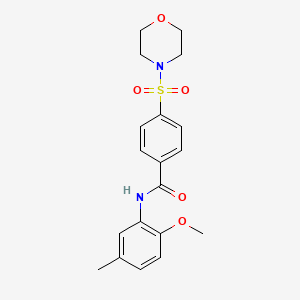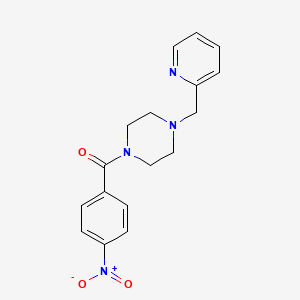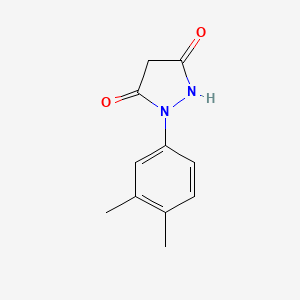![molecular formula C25H26N2O2 B5514818 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one](/img/structure/B5514818.png)
4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of diphenylpiperidine and pyridinone, with specific structural characteristics that influence its chemical and physical properties.
Synthesis Analysis
- The synthesis of related compounds often involves reactions like Claisen-Schmidt, condensation, and reaction with ammonium thiocyanate (Guram et al., 1992).
Molecular Structure Analysis
- Compounds with similar structures exhibit specific conformational properties, such as the inclination angles of rings and the chair or boat conformation in the piperidine ring (Burgess et al., 1998), (Vimalraj et al., 2010).
Chemical Reactions and Properties
- The reaction of similar compounds involves processes like oxidation, nitration, bromination, and Suzuki coupling reaction (Gao Xi-cun, 2008).
Physical Properties Analysis
- Crystal and molecular structures are crucial in understanding physical properties. For instance, the presence of methoxy groups can significantly influence the geometry of the benzene ring, which impacts the physical characteristics of the molecule (Krygowski et al., 1994).
Chemical Properties Analysis
- Chemical properties can be deduced from vibrational spectra and DFT calculations. The HOMO-LUMO energy gap and hardness values are key indicators of the chemical reactivity and stability of the molecule (Arulraj R et al., 2020).
科学的研究の応用
Crystal Structure Analysis
Research by Raghuvarman et al. (2014) on compounds closely related to 4-[(3,3-diphenylpiperidin-1-yl)carbonyl]-1-ethylpyridin-2(1H)-one focuses on understanding crystal structures. Their study details the conformation differences in compounds with similar structural frameworks, which aids in the design of materials with specific crystallographic properties (Raghuvarman et al., 2014).
Catalytic Applications
A study by Field et al. (2005) explores the use of Rhodium(I) and Iridium(I) complexes, which are structurally related to the compound , in catalytic processes like hydroamination. This provides insights into the potential use of such compounds in catalysis, which is crucial in chemical synthesis (Field et al., 2005).
Antibacterial and Antifungal Activities
Research conducted by Loğoğlu et al. (2010) on furan derivatives, which share structural similarities with the compound of interest, demonstrates significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Loğoğlu et al., 2010).
Hydrogen Bonding Studies
Martinez-Felipe et al. (2016) investigated hydrogen bonding in mixtures containing compounds similar to this compound. Understanding such interactions is vital for the design of materials with specific properties, such as liquid crystals (Martinez-Felipe et al., 2016).
Fluorescent Probes for Carbon Dioxide Monitoring
Wang et al. (2015) developed novel fluorescent probes based on pyrrole cores, which are structurally related to the compound , for detecting low levels of carbon dioxide. This has potential applications in environmental monitoring and medical diagnostics (Wang et al., 2015).
特性
IUPAC Name |
4-(3,3-diphenylpiperidine-1-carbonyl)-1-ethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-2-26-17-14-20(18-23(26)28)24(29)27-16-9-15-25(19-27,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-8,10-14,17-18H,2,9,15-16,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGTUAQFGYUUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC1=O)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)


![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)
![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)
![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![5-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5514771.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)

